molecular formula C25H12Cl3FN5Na3O10S3 B12744638 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt CAS No. 83763-60-4

4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt

Cat. No.: B12744638
CAS No.: 83763-60-4
M. Wt: 832.9 g/mol
InChI Key: VMSVFXLZEYRALO-UHFFFAOYSA-K
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Description

. This compound is known for its unique structural properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 280-747-9 involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes:

    Formation of the Pyrimidine Core: The initial step involves the reaction of appropriate chlorinated and fluorinated precursors to form the pyrimidine core.

    Azo Coupling Reaction: The pyrimidine core is then subjected to an azo coupling reaction with naphthalene derivatives. This step introduces the azo group, which is crucial for the compound’s properties.

    Sulfonation: The final step involves the sulfonation of the naphthalene ring, resulting in the formation of the disulphonic acid sodium salt.

Industrial Production Methods

Industrial production of EINECS 280-747-9 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

EINECS 280-747-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the azo group, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly involving the chlorine and fluorine atoms on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

EINECS 280-747-9 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of EINECS 280-747-9 involves its interaction with specific molecular targets. The compound’s azo group and sulfonic acid groups play crucial roles in its activity. The molecular pathways involved include:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity.

    Interaction with DNA: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

EINECS 280-747-9 can be compared with other similar compounds, such as:

    4-[[5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl]amino]-5-hydroxy-6-[(1-sulpho-2-naphthyl)azo]naphthalene-1,7-disulphonic acid, potassium salt: This compound has similar structural properties but differs in its counterion.

    4-[[5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl]amino]-5-hydroxy-6-[(1-sulpho-2-naphthyl)azo]naphthalene-1,7-disulphonic acid, calcium salt: Another similar compound with a different counterion, affecting its solubility and reactivity.

The uniqueness of EINECS 280-747-9 lies in its specific combination of functional groups and its sodium salt form, which imparts distinct chemical and physical properties.

Properties

CAS No.

83763-60-4

Molecular Formula

C25H12Cl3FN5Na3O10S3

Molecular Weight

832.9 g/mol

IUPAC Name

trisodium;4-[[5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-yl]amino]-5-hydroxy-6-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C25H15Cl3FN5O10S3.3Na/c26-18-20(23(27)28)31-25(29)32-24(18)30-13-7-8-15(45(36,37)38)12-9-16(46(39,40)41)19(21(35)17(12)13)34-33-14-6-5-10-3-1-2-4-11(10)22(14)47(42,43)44;;;/h1-9,23,35H,(H,30,31,32)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3

InChI Key

VMSVFXLZEYRALO-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=C5Cl)C(Cl)Cl)F)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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